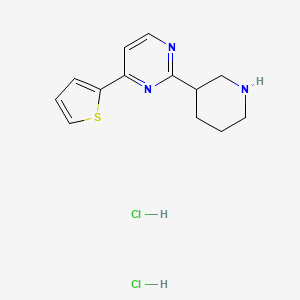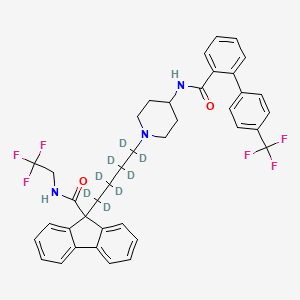
Lomitapide-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lomitapide-d8 is a deuterated form of lomitapide, a microsomal triglyceride transfer protein inhibitor. It is primarily used as an internal standard for the quantification of lomitapide in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Lomitapide itself is used to lower cholesterol levels in patients with homozygous familial hypercholesterolemia .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lomitapide-d8 involves the incorporation of deuterium atoms into the lomitapide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach involves the reaction of 9-fluorene carboxylic acid with 1,4-dibromobutane in the presence of n-butyllithium in tetrahydrofuran, followed by chlorination with oxalyl chloride to form an acid chloride compound. This is then amidated with 2,2,2-trifluoroethylamine hydrochloride in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with additional steps to ensure high purity and acceptable levels of impurities. The process may include multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality .
化学反应分析
Types of Reactions
Lomitapide-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified this compound molecules with different functional groups .
科学研究应用
Lomitapide-d8 is widely used in scientific research for various applications, including:
作用机制
Lomitapide-d8, being an isotopically labeled form of lomitapide, shares the same mechanism of action. Lomitapide inhibits the microsomal triglyceride transfer protein within the lumen of the endoplasmic reticulum. This inhibition prevents the formation of apolipoprotein B, leading to a reduction in the formation of very low-density lipoprotein and chylomicrons. Consequently, this results in a decrease in low-density lipoprotein cholesterol levels .
相似化合物的比较
Similar Compounds
Mipomersen: Another lipid-lowering agent used to treat homozygous familial hypercholesterolemia. It works by inhibiting the synthesis of apolipoprotein B-100.
Evolocumab: A monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9), leading to increased clearance of low-density lipoprotein cholesterol.
Alirocumab: Similar to evolocumab, it is a PCSK9 inhibitor used to lower cholesterol levels.
Uniqueness of Lomitapide-d8
This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. This isotopic labeling allows for precise quantification and monitoring of lomitapide in various research and clinical settings .
属性
分子式 |
C39H37F6N3O2 |
|---|---|
分子量 |
701.8 g/mol |
IUPAC 名称 |
9-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide |
InChI |
InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49)/i7D2,8D2,21D2,22D2 |
InChI 键 |
MBBCVAKAJPKAKM-WKAGHQRMSA-N |
手性 SMILES |
[2H]C([2H])(C1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)NCC(F)(F)F)C([2H])([2H])C([2H])([2H])C([2H])([2H])N4CCC(CC4)NC(=O)C5=CC=CC=C5C6=CC=C(C=C6)C(F)(F)F |
规范 SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B12300006.png)
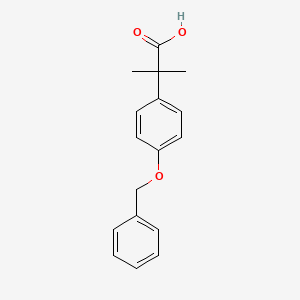
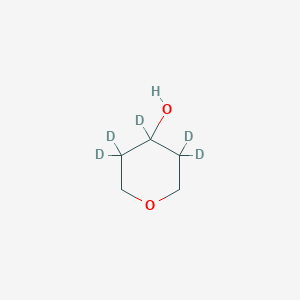
![[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12300016.png)
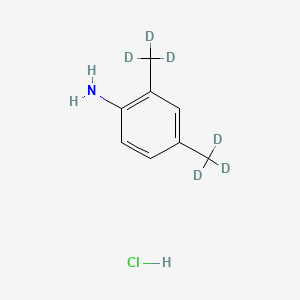


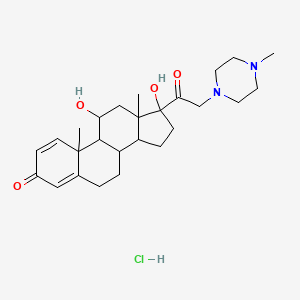
![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)
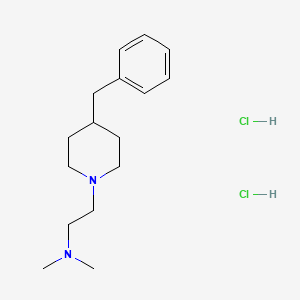
![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)

